molecular formula C16H17N3O2S2 B3311604 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)cyclopropanecarboxamide CAS No. 946271-73-4

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B3311604
CAS No.: 946271-73-4
M. Wt: 347.5 g/mol
InChI Key: OMHIIHVKKQMVLE-UHFFFAOYSA-N
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Description

The compound N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)cyclopropanecarboxamide features a thiazole core substituted with a phenyl group at position 4 and a cyclopropanecarboxamide moiety at position 2.

Properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-17-12(20)9-22-16-18-13(10-5-3-2-4-6-10)15(23-16)19-14(21)11-7-8-11/h2-6,11H,7-9H2,1H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHIIHVKKQMVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC(=C(S1)NC(=O)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Key Compounds :

  • Compound 7b and 11 (): These thiazole derivatives exhibit potent anticancer activity against HepG-2 cells, with IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL , respectively. Unlike the target compound, these derivatives feature hydrazide and thiadiazole substituents, which may enhance their cytotoxicity through DNA intercalation or kinase inhibition .
  • Compound 40 (): A cyclopropanecarboxamide-thiazole hybrid with a benzo[d][1,3]dioxol-5-yl group.

Table 1: Structural and Activity Comparison

Compound Thiazole Substituents Key Functional Groups Biological Activity (IC50)
Target Compound 4-Phenyl, 2-(methylamino-oxoethylthio) Cyclopropanecarboxamide Not reported
Compound 7b () Hydrazide-thiadiazole 4-Methylphenyl 1.61 ± 1.92 μg/mL (HepG-2)
Compound 40 () Benzo[d][1,3]dioxol-5-yl 4-(Diethylamino)benzoyl Not reported

SAR Insights :

  • The thioether linkage in the target compound may improve membrane permeability compared to ester or amide bonds in analogs like Compound 40.

Functional Group Variations and Pharmacological Implications

  • Vamidothion (): A structurally related insecticide with a "(methylamino)-2-oxoethyl)thio" group. Despite shared functional motifs, Vamidothion’s phosphorothioate backbone confers high acute toxicity (withdrawn from registration), highlighting the critical role of substituents in target specificity .
  • Compound 70 (): Features a 4-methoxyphenyl group and 4-methoxybenzoyl substituent. The electron-donating methoxy groups may increase metabolic stability compared to the target compound’s phenyl and methylamino groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)cyclopropanecarboxamide

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